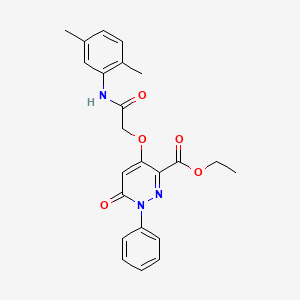

Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a phenyl group at position 1, a carboxylate ester at position 3, and a 2-((2,5-dimethylphenyl)amino)-2-oxoethoxy moiety at position 3. Its molecular formula is estimated as C₂₄H₂₄N₃O₆ (calculated based on structural analysis), with a molecular weight of approximately 450.47 g/mol.

Properties

IUPAC Name |

ethyl 4-[2-(2,5-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-4-30-23(29)22-19(13-21(28)26(25-22)17-8-6-5-7-9-17)31-14-20(27)24-18-12-15(2)10-11-16(18)3/h5-13H,4,14H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNZUYKRFRBDND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, a complex organic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Molecular Characteristics

- IUPAC Name: this compound

- CAS Number: 899729-32-9

- Molecular Formula: C₂₈H₃₁N₃O₅

- Molecular Weight: 463.5 g/mol

The compound features a dihydropyridazine core with various substituents that contribute to its biological activity. The presence of the ethyl ester and amino groups enhances its interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits moderate antibacterial activity. A study published in "Molecules" reported its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential as an antibacterial agent. Further investigations are necessary to explore its efficacy against a wider range of pathogens.

Anticonvulsant Activity

A significant study in "Bioorganic & Medicinal Chemistry Letters" highlighted the compound's anticonvulsant properties in a mouse model of epilepsy. The results indicated a promising profile for further development as an anticonvulsant medication. However, the underlying mechanisms remain to be elucidated.

Study on Antibacterial Efficacy

| Study | Pathogen | Activity | Reference |

|---|---|---|---|

| Molecules (2013) | Staphylococcus aureus | Moderate | |

| Molecules (2013) | Escherichia coli | Moderate |

This table summarizes findings from research on the antibacterial properties of the compound. The moderate activity against both pathogens indicates its potential as a lead compound for antibiotic development.

Anticonvulsant Research

A notable study conducted in 2012 demonstrated that the compound exhibited anticonvulsant effects in animal models. The research outlined its ability to modulate neuronal excitability, although further pharmacological studies are required to confirm these findings and assess safety profiles.

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.

- Receptor Modulation: It could potentially modulate neurotransmitter receptors, thereby influencing neuronal activity and providing anticonvulsant effects.

- Binding Interactions: Functional groups within the molecule facilitate binding to various biological macromolecules, enhancing its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with structurally related analogs:

Key Observations:

Core Heterocycle: The dihydropyridazine core in the target compound differs from the pyridine () and tetrahydropyrimidine () cores in analogs. The 6-oxo group in the target compound may enhance hydrogen-bonding interactions compared to the methoxy group in ’s pyridine derivative.

Substituent Effects: The amide-linked ether substituent in the target compound introduces both hydrogen-bond donor (amide NH) and acceptor (ether O) sites, unlike the bromoethoxycarbonyl group in ’s analog, which is more electrophilic. The 2,5-dimethylphenyl group in the target compound may improve lipophilicity compared to the benzodioxin moiety in ’s compound, influencing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.